3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a benzamide core substituted with ethoxy groups and a chromeno-pyridinyl moiety. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Scientific Research Applications
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is being investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties may make it useful in the development of new materials and industrial processes.
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno-pyridinyl intermediate, followed by its coupling with the benzamide derivative. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the ethoxy groups or the chromeno-pyridinyl moiety, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group in the chromeno-pyridinyl moiety, resulting in the formation of alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The chromeno-pyridinyl moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes or modulate signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: This compound shares a similar core structure but differs in the substitution pattern and the presence of a fluorine atom.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Although structurally different, this compound also features a complex aromatic system and is used in various chemical applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromeno-pyridinyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-5-31-19-13-16(14-20(32-6-2)24(19)33-7-3)25(29)28-21-12-15(4)22-23(27-21)17-10-8-9-11-18(17)34-26(22)30/h8-14H,5-7H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVEVOFIJPQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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